molecular formula C11H20F2N2 B8009944 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine

Cat. No.: B8009944
M. Wt: 218.29 g/mol
InChI Key: YEWUYRIDMHTWCL-UHFFFAOYSA-N
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Description

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine (CAS 1894079-57-2) is a high-value chemical building block with the molecular formula C11H20F2N2 and a molecular weight of 218.29 g/mol . This compound features a piperidine ring connected to a 3,3-difluoropyrrolidine moiety via an ethyl linker, a structural motif of significant interest in medicinal chemistry. The geminal difluoro group on the pyrrolidine ring is a key feature, as its introduction is a common strategy to enhance the metabolic stability, membrane permeability, and binding affinity of potential therapeutic molecules by reducing susceptibility to oxidative metabolism and influencing pKa . This compound serves as a critical synthetic intermediate in pharmaceutical research and development. Its primary research value lies in its application for the synthesis of potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors . DPP-4 is a key enzyme involved in the inactivation of incretin hormones, and its inhibition is a well-established therapeutic approach for the management of type 2 diabetes . Researchers utilize this compound to develop new drug candidates that can improve glycemic control by enhancing insulin secretion and inhibiting glucagon release in a glucose-dependent manner . The structural framework provided by this compound is integral to creating molecules that exhibit high selectivity for DPP-4 over related proteases, thereby minimizing off-target effects . Beyond diabetes research, this versatile scaffold may also find applications in other areas of drug discovery where modulating enzyme or receptor activity is desired. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. It is supplied with high-quality standards, and researchers are advised to handle it with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2/c12-11(13)4-8-15(9-11)7-3-10-1-5-14-6-2-10/h10,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUYRIDMHTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroethylpiperidine Intermediate Synthesis

The synthesis begins with the preparation of 4-(2-chloroethyl)piperidine. In a representative procedure, piperidine-4-ethanol is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, yielding the chloroethyl derivative in >85% purity. The reaction proceeds via nucleophilic substitution, with SOCl₂ converting the hydroxyl group into a superior leaving group.

Coupling with 3,3-Difluoropyrrolidine

The chloroethylpiperidine intermediate is reacted with 3,3-difluoropyrrolidine under basic conditions. A mixture of potassium carbonate (K₂CO₃) and sodium iodide (NaI) in acetonitrile facilitates an SN2 displacement at 80°C over 12 hours, achieving a 72% yield. Steric hindrance from the geminal difluoro substituents slightly reduces reactivity, necessitating elevated temperatures.

Key Data:

StepReagentsConditionsYield
ChlorinationSOCl₂, DCM0–5°C, 2 h89%
AlkylationK₂CO₃, NaI, MeCN80°C, 12 h72%

Reductive Amination Strategies

Reductive amination offers an alternative route by condensing 4-(2-aminoethyl)piperidine with a difluorinated carbonyl precursor. This method avoids harsh alkylation conditions and improves stereochemical outcomes.

Synthesis of 4-(2-Aminoethyl)piperidine

4-Piperidineethanol is converted to its azide derivative via Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by Staudinger reduction using triphenylphosphine (PPh₃) and hydrolysis. This two-step process yields the primary amine in 68% overall yield.

Condensation with 3,3-Difluoropyrrolidinone

The amine reacts with 3,3-difluoropyrrolidinone in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) in methanol. The reaction proceeds at room temperature for 24 hours, achieving a 65% yield. The mechanism involves imine formation followed by selective reduction, preserving the difluoro substituents.

Key Data:

StepReagentsConditionsYield
Azide FormationDPPA, DIAD, THF0°C to RT, 6 h75%
ReductionPPh₃, THF/H₂ORT, 3 h90%
Reductive AminationNaBH₃CN, MeOHRT, 24 h65%

Urea and Carbamate Linker Approaches

Urea-based coupling methods provide high selectivity, particularly when using 1,1′-carbonyldiimidazole (CDI) to activate intermediates.

CDI-Mediated Coupling

4-(2-Aminoethyl)piperidine is treated with CDI in DCM to form an imidazolide intermediate. Subsequent addition of 3,3-difluoropyrrolidine at 0°C generates the urea-linked product. This method avoids symmetric urea byproducts and achieves a 78% yield after purification.

Triphosgene-Based Carbamate Formation

For carbamate linkages, triphosgene (bis(trichloromethyl) carbonate) is used to generate an isocyanate intermediate from 4-(2-hydroxyethyl)piperidine. Reaction with 3,3-difluoropyrrolidine in DCM with triethylamine (Et₃N) affords the carbamate derivative in 63% yield.

Key Data:

MethodReagentsConditionsYield
CDI CouplingCDI, DCM0°C, 4 h78%
Triphosgene RouteTriphosgene, Et₃NRT, 8 h63%

Catalytic Hydrogenation of Nitriles

A less conventional route involves the hydrogenation of nitrile precursors to form the ethylamine linker.

Nitrile Synthesis

4-(2-Cyanoethyl)piperidine is prepared via alkylation of piperidine with acrylonitrile under basic conditions. The reaction proceeds in 70% yield using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

Hydrogenation to Amine

Catalytic hydrogenation over Raney nickel at 60 psi H₂ pressure converts the nitrile to the primary amine. Subsequent coupling with 3,3-difluoropyrrolidine via reductive amination yields the target compound in 58% overall yield.

Key Data:

StepReagentsConditionsYield
Nitrile FormationAcrylonitrile, t-BuOKTHF, RT, 6 h70%
HydrogenationH₂, Raney Ni60 psi, 12 h83%

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

MethodAdvantagesLimitationsYieldScalability
Nucleophilic AlkylationShort step countRequires harsh conditions72%Moderate
Reductive AminationStereochemical controlMulti-step synthesis65%High
CDI CouplingHigh selectivityCost of reagents78%Low
Nitrile HydrogenationMild conditionsCatalyst sensitivity58%Moderate

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

Inhibitors of NAPE-PLD
One of the most significant applications of this compound is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs). Research has demonstrated that derivatives containing the difluoropyrrolidine structure exhibit enhanced potency against NAPE-PLD, making them valuable tools for studying lipid signaling pathways in neurological contexts .

Table 1: Structure-Activity Relationship (SAR) of NAPE-PLD Inhibitors

CompoundIC50 (nM)Notes
LEI-40172Most potent identified inhibitor with favorable drug-like properties.
Compound 2Sub-micromolarInitial hit compound with moderate potency.
Compound with difluoropyrrolidineImproved potencyStructural modifications led to increased activity.

Neuropharmacology

Impact on Emotional Behavior
Studies indicate that compounds like LEI-401, which incorporate the difluoropyrrolidine structure, significantly modulate emotional behavior in animal models. By inhibiting NAPE-PLD, these compounds can alter levels of anandamide, a key endocannabinoid involved in mood regulation, thus providing insights into potential therapeutic avenues for mood disorders .

Drug Development

Metabolic Stability Enhancements
The introduction of fluorine atoms in the piperidine and pyrrolidine rings has been shown to improve the metabolic stability of drug candidates. This is particularly relevant for compounds targeting phosphodiesterases (PDEs) and other enzymes where metabolic degradation can limit efficacy. For instance, modifications to create fluorine-substituted derivatives have resulted in compounds with significantly improved half-lives and bioavailability .

Table 2: Metabolic Stability of Fluorinated Compounds

CompoundT1/2 in Rat Liver Microsomes (min)IC50 against PDE5 (nM)
Dipyridamole7235
Fluorinated Analog67332

Anticancer Potential

c-KIT Kinase Inhibition
Research has identified derivatives of this compound that inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). The ability to inhibit c-KIT across a range of mutations makes these compounds promising candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key structural elements for comparison include:

  • Piperidine ring substituents : Modifications here influence target selectivity.
  • Linker type : Ethyl groups are common, but variations (e.g., carbonyl or oxygen-containing linkers) reduce activity .
  • Terminal groups : Fluorinated or aromatic groups impact lipophilicity and binding affinity.

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Fluorination: The 3,3-difluoropyrrolidine group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., TFMP derivatives) by reducing cytochrome P450-mediated oxidation .
  • Linker Flexibility : Ethyl linkers are optimal for maintaining activity. For example, replacing the ethyl group with -CO-(CH2)2- in TFMP derivatives reduced analgesic efficacy by ~50% .
  • Terminal Group Bulk : Bulky substituents (e.g., adamantyl in TFMP derivatives) retain activity, suggesting tolerance for diverse terminal groups . In contrast, GBR analogs with bis(4-fluorophenyl)methoxy groups exhibit high dopamine transporter selectivity but may suffer from off-target effects due to increased lipophilicity .

Pharmacokinetic and Pharmacodynamic Considerations

  • Target Selectivity : The difluoropyrrolidine moiety may provide a balance between dopamine transporter affinity and selectivity, avoiding the serotonin transporter cross-reactivity seen in some GBR analogs .

Biological Activity

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine is a compound of interest due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a pyrrolidine moiety that contains two fluorine atoms. This unique structure may influence its binding affinity and biological activity.

Anticancer Properties

Research has shown that derivatives of piperidine, including those with difluorinated substitutions, exhibit significant anticancer activity. A study highlighted that compounds with similar structural features maintained potent activity against MCF-7 breast cancer cells, suggesting that the difluorination enhances cytotoxic effects compared to non-fluorinated analogs .

Antifungal Activity

Piperidine derivatives have also been investigated for their antifungal properties. A study reported that certain piperidine-based triazole derivatives demonstrated strong antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involved apoptosis induction and cell cycle arrest, indicating a multifaceted mode of action.

Structure-Activity Relationships (SAR)

The incorporation of fluorine atoms into the piperidine structure appears to enhance metabolic stability and biological activity. For instance, compounds with fluorinated piperidine rings exhibited improved inhibitory activity against phosphodiesterase (PDE) enzymes compared to their non-fluorinated counterparts .

Table 1: SAR Insights on Piperidine Derivatives

CompoundPDE5 IC50 (nM)T1/2 in RLM (min)Activity Type
DIP2357Antiplatelet
4b1137Moderate Inhibition
4c34344Moderate Inhibition
4d36219Moderate Inhibition
4g645High Inhibition
(S)-4h33267Optimal Stability

Study on Anticancer Activity

A specific case study evaluated the anticancer potential of a series of piperidine derivatives, including those with difluorinated substitutions. The results indicated that these compounds could effectively induce apoptosis in cancer cell lines while exhibiting lower cytotoxicity towards normal cells .

Study on Antifungal Mechanisms

Another investigation into the antifungal activity of piperidine derivatives revealed their ability to disrupt the plasma membrane of C. auris, leading to cell death. This study provided insights into the physiological changes induced by these compounds, reinforcing their potential as therapeutic agents against resistant fungal strains .

Q & A

Q. Q1: What are the recommended synthetic routes for 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine, and how can reaction yields be optimized?

A: Synthesis of this compound typically involves multi-step reactions, including alkylation of piperidine derivatives and fluorination steps. For example, analogous protocols for piperidine-based compounds (e.g., alkylation in dichloromethane with NaOH) have achieved yields >90% . Optimization strategies include:

  • Temperature control : Maintaining ≤0°C during exothermic steps to minimize side reactions.
  • Purification : Column chromatography or recrystallization to achieve ≥99% purity .
  • Intermediate characterization : NMR and LC-MS to verify structural integrity before proceeding .

Q. Q2: What spectroscopic techniques are critical for characterizing intermediates and the final compound?

A: Key techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorinated pyrrolidine and piperidine moieties .
  • LC-MS : Monitors reaction progress and verifies molecular ion peaks.
  • X-ray crystallography : Resolves stereochemistry in crystalline intermediates (e.g., analogs in ) .
  • IR spectroscopy : Identifies functional groups like C-F bonds (~1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. Q3: How can computational methods predict the reactivity of fluorinated moieties in this compound during derivatization?

A: Quantum chemical calculations (e.g., DFT) model reaction pathways, such as fluorination stability or nucleophilic substitution. For example:

  • Reaction path search : ICReDD’s approach combines computational modeling with experimental validation to predict optimal reaction conditions .
  • Electrostatic potential maps : Highlight electron-deficient regions in 3,3-difluoropyrrolidine, guiding regioselective functionalization .

Q. Q4: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

A: Discrepancies may arise from metabolic instability or bioavailability. Methodological considerations:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., dealkylation or defluorination) .
  • Solubility assays : Adjust formulation using co-solvents (e.g., PEG-400) to improve bioavailability .
  • Pharmacokinetic modeling : Correlate in vitro IC50_{50} with plasma concentration-time profiles .

Q. Q5: What strategies are effective for characterizing polymorphic forms of this compound, and how do they impact bioactivity?

A: Polymorph screening involves:

  • PXRD : Distinguishes crystalline forms (e.g., ’s polymorphic isoindole derivatives) .
  • DSC/TGA : Measures thermal stability and phase transitions.
  • Bioactivity assays : Compare dissolution rates and receptor binding across polymorphs (e.g., slower dissolution may reduce efficacy) .

Methodological Challenges

Q. Q6: How should researchers handle hazardous intermediates (e.g., fluorinated byproducts) during synthesis?

A: Safety protocols from analogous syntheses include:

  • Ventilation : Use fume hoods for volatile fluorinated intermediates .
  • PPE : Acid-resistant gloves and goggles during NaOH quenching .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal (per P301-P390 guidelines) .

Q. Q7: What experimental designs are robust for studying structure-activity relationships (SAR) of fluorinated piperidine derivatives?

A: SAR strategies include:

  • Analog synthesis : Vary substituents on the piperidine ring (e.g., ’s chloro- and trifluoromethyl analogs) .
  • Biological assays : Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays .
  • 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .

Data Analysis and Validation

Q. Q8: How can researchers validate the reproducibility of synthetic protocols for this compound across labs?

A: Reproducibility requires:

  • Detailed SOPs : Specify equivalents, temperature, and stirring rates (e.g., ’s stepwise protocols) .
  • Cross-lab validation : Collaborative studies using shared reference standards (e.g., NIST-certified reagents) .
  • Statistical analysis : Report mean ± SD for yields/purity across ≥3 independent syntheses .

Q. Q9: What statistical methods are appropriate for analyzing contradictory bioassay results (e.g., conflicting IC50_{50}50​ values)?

A:

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line or assay conditions .
  • Bland-Altman plots : Visualize agreement between assay replicates.
  • ANOVA : Identify significant inter-lab variability (e.g., p<0.05 threshold) .

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